molecular formula C12H13NO2 B563512 1-(3-Ethoxyindolizin-1-yl)ethanone CAS No. 109017-90-5

1-(3-Ethoxyindolizin-1-yl)ethanone

Cat. No.: B563512
CAS No.: 109017-90-5
M. Wt: 203.241
InChI Key: XTVKWXMHEZWQJY-UHFFFAOYSA-N
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Description

1-(3-Ethoxyindolizin-1-yl)ethanone is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds characterized by a fused ring system containing nitrogen. This particular compound features an ethoxy group at the third position and an ethanone group at the first position of the indolizine ring. Indolizine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(3-Ethoxyindolizin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as an ethoxy-substituted pyrrole, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. Another approach involves the condensation of an ethoxy-substituted aldehyde with an amine, followed by cyclization to form the indolizine ring.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Ethoxyindolizin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form new carbon-carbon bonds.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Ethoxyindolizin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.

    Biology: Indolizine derivatives, including this compound, exhibit significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their potential therapeutic applications.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Indolizine derivatives are used in the development of advanced materials, such as organic semiconductors and dyes, due to their unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyindolizin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, indolizine derivatives have been shown to inhibit enzymes such as acetylcholinesterase and tyrosine kinases, which play crucial roles in neurological and cancer-related pathways, respectively. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-Ethoxyindolizin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(1-Ethyl-1H-indol-3-yl)ethanone: This compound features an ethyl group instead of an ethoxy group, resulting in different chemical and biological properties.

    1-(Thiophen-3-yl)ethanone: This compound contains a thiophene ring instead of an indolizine ring, leading to distinct reactivity and applications.

    Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds have a different heterocyclic core structure but share some similar biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-ethoxyindolizin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12-8-10(9(2)14)11-6-4-5-7-13(11)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVKWXMHEZWQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2N1C=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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